Diethyl biphenyl 3,3'-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

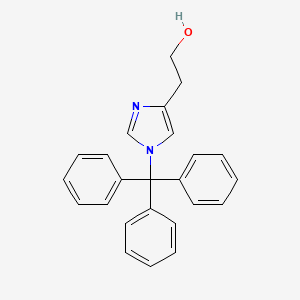

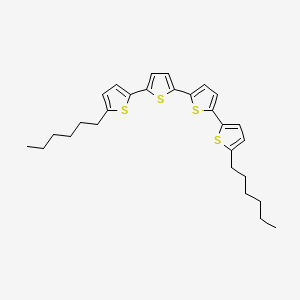

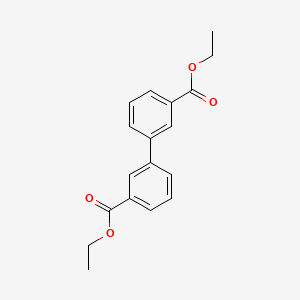

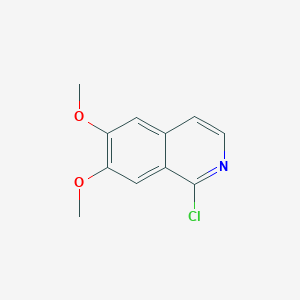

Diethyl biphenyl 3,3’-dicarboxylate is a chemical compound with the CAS Number: 303730-26-9 and a linear formula of C18H18O4 . It is a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of Diethyl biphenyl 3,3’-dicarboxylate consists of a biphenyl core with two carboxylate ester groups attached at the 3 and 3’ positions . The molecule contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic esters .Physical And Chemical Properties Analysis

Diethyl biphenyl 3,3’-dicarboxylate has a molecular weight of 298.34 g/mol . It is a yellow to brown solid .Aplicaciones Científicas De Investigación

Coordination Polymers and Catalytic Properties

Diethyl biphenyl 3,3'-dicarboxylate has been utilized in the synthesis of coordination polymers (CPs) which exhibit a wide range of structural diversity and interpenetration features. These CPs are formed through hydrothermal reactions involving metal(II) chlorides and specific linkers, leading to structures that range from molecular dimers to three-dimensional metal-organic frameworks. Notably, a Zn(II)-based CP demonstrated effective and recyclable heterogeneous catalytic properties for the Henry reaction, showcasing its potential in synthetic chemistry applications (Cheng et al., 2022).

Anticorrosion Properties

Derivatives of this compound, specifically diethyl (phenylamino) methyl) phosphonate derivatives, have been studied for their anticorrosion properties on carbon steel in acidic media. These studies reveal that the structural positioning of functional groups significantly impacts the efficiency of these compounds as corrosion inhibitors. The research provides insights into the mechanisms of corrosion inhibition and the potential industrial applications of these derivatives in protective coatings (Moumeni et al., 2020).

Electrochromic Applications

Compounds based on this compound have been explored for their electrochromic properties. For example, copolymerization with 3,4-ethylenedioxythiophene (EDOT) led to materials that exhibit multicolor electrochromic properties, essential for applications in camouflage and full-color electrochromic devices. This research highlights the potential of these materials in developing advanced electrochromic displays and devices (Algi et al., 2013).

Luminescence and Sensing Applications

Emissive biphenyl cyclometalated gold(III) diethyl dithiocarbamate complexes derived from this compound have shown promising results in the field of luminescence. These complexes exhibit phosphorescence in the solid state and in low-temperature glasses, indicating their potential in luminescent materials and sensing applications. The research underscores the versatility of these complexes in the development of new luminescent materials (Nilakantan et al., 2016).

Propiedades

IUPAC Name |

ethyl 3-(3-ethoxycarbonylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIUEMEDFREBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477906 |

Source

|

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303730-26-9 |

Source

|

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)